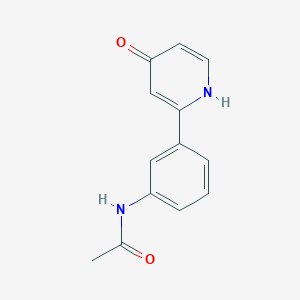
6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid (6-AMPP) is a compound with a wide range of applications in scientific research and laboratory experiments. 6-AMPP is a white, crystalline powder that is soluble in water and ethanol, and has a molecular weight of 272.3 g/mol. It has been used in biochemical, physiological, and pharmacological research, and has been found to be a useful tool for studying the mechanisms of action of various compounds.
科学研究应用
6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including biochemical, physiological, and pharmacological research. It has been used to study the mechanisms of action of various compounds, as well as to study the effects of various compounds on metabolic pathways. Additionally, 6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid, 95% has been used in studies of enzyme kinetics, drug metabolism, and drug-receptor interactions.
作用机制
The mechanism of action of 6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid, 95% is not fully understood. However, it has been found to interact with a variety of enzymes, including cytochrome P450, monoamine oxidases, and catechol-O-methyl transferase. Additionally, 6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid, 95% has been found to inhibit the activity of certain enzymes, such as thymidine kinase and dihydropyrimidine dehydrogenase.
Biochemical and Physiological Effects
6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as thymidine kinase and dihydropyrimidine dehydrogenase. Additionally, 6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid, 95% has been found to modulate the activity of certain neurotransmitters, such as dopamine, norepinephrine, and serotonin. It has also been found to have an effect on the metabolism of certain drugs, such as amphetamines and benzodiazepines.
实验室实验的优点和局限性
The advantages of using 6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid, 95% in laboratory experiments include its high solubility in water and ethanol, its low toxicity, and its ability to modulate the activity of various enzymes and neurotransmitters. Additionally, 6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid, 95% is relatively inexpensive and easy to synthesize.
However, there are some limitations to using 6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid, 95% in laboratory experiments. For example, 6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid, 95% has a relatively short half-life, and its effects may not be sustained over long periods of time. Additionally, 6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid, 95% may not be suitable for all types of experiments, as its effects may vary depending on the type of experiment being conducted.
未来方向
For research involving 6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid, 95% include further investigation into its mechanism of action, as well as its effects on various metabolic pathways. Additionally, further research into the effects of 6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid, 95% on various neurotransmitters and enzymes is needed. Additionally, further research into the effects of 6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid, 95% on the metabolism of various drugs is needed. Finally, further research into the potential uses of 6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid, 95% in various laboratory experiments is needed.
合成方法
6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid, 95% can be synthesized from 4-methoxycarbonylphenylacetic acid and 6-amino-3-picoline. The reaction is carried out in aqueous solution at a temperature of 80-90°C. The reaction is catalyzed by sodium hydroxide, and the product is purified by recrystallization from ethanol.
属性
IUPAC Name |
6-amino-3-(4-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-14(19)9-4-2-8(3-5-9)10-6-7-11(15)16-12(10)13(17)18/h2-7H,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMHUGPXQSYVHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(N-Methylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6414787.png)


![4-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6414800.png)

![5-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6414814.png)







